molecular formula C20H9NO6 B14702219 6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone CAS No. 23831-53-0

6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone

Cat. No.: B14702219
CAS No.: 23831-53-0
M. Wt: 359.3 g/mol
InChI Key: ZBAFBEUCTUAPFZ-UHFFFAOYSA-N
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Description

6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a fused indeno-furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxyquinoline with an appropriate indeno-furan precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline moiety and exhibit comparable biological activities.

    Indeno-furan derivatives: Compounds with similar fused ring systems that are used in materials science and medicinal chemistry.

Uniqueness

6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone is unique due to its specific combination of a quinoline moiety and an indeno-furan ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

23831-53-0

Molecular Formula

C20H9NO6

Molecular Weight

359.3 g/mol

IUPAC Name

6-(3-hydroxyquinolin-2-yl)cyclopenta[f][2]benzofuran-1,3,5,7-tetrone

InChI

InChI=1S/C20H9NO6/c22-14-5-8-3-1-2-4-13(8)21-16(14)15-17(23)9-6-11-12(7-10(9)18(15)24)20(26)27-19(11)25/h1-7,15,22H

InChI Key

ZBAFBEUCTUAPFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC5=C(C=C4C3=O)C(=O)OC5=O)O

Origin of Product

United States

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